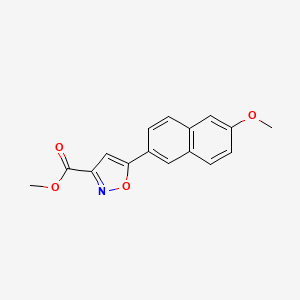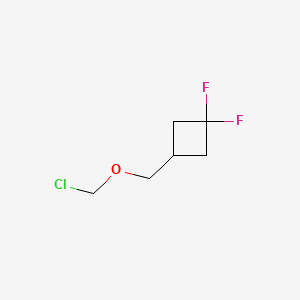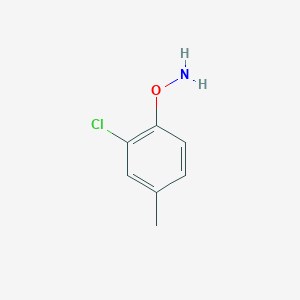
3,5-Dicyclohexylphenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dicyclohexylphenylboronic acid is an organoboron compound that features a phenyl ring substituted with two cyclohexyl groups at the 3 and 5 positions and a boronic acid functional group. This compound is part of the broader class of boronic acids, which are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dicyclohexylphenylboronic acid typically involves the reaction of 3,5-dicyclohexylbromobenzene with a boron-containing reagent. One common method is to use a Grignard reagent, such as cyclohexylmagnesium bromide, followed by the addition of trimethyl borate. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid group.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes as described above. The process may include additional steps for purification, such as recrystallization or chromatography, to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,5-Dicyclohexylphenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Substitution: The compound can participate in substitution reactions, particularly in Suzuki-Miyaura coupling, where it reacts with halides to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.
Scientific Research Applications
3,5-Dicyclohexylphenylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Biology: Investigated for its potential as a molecular probe due to its ability to form reversible covalent bonds with diols.
Medicine: Explored for its potential in drug development, particularly in the synthesis of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3,5-Dicyclohexylphenylboronic acid primarily involves its ability to form covalent bonds with other molecules. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in various applications, such as molecular recognition and catalysis. The compound’s molecular targets and pathways depend on the specific context of its use, such as in catalysis or drug development.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the cyclohexyl groups, making it less sterically hindered and more reactive in certain contexts.
3,5-Dimethylphenylboronic acid: Substituted with methyl groups instead of cyclohexyl groups, leading to different steric and electronic properties.
3,5-Di-tert-butylphenylboronic acid: Contains tert-butyl groups, which provide even greater steric hindrance compared to cyclohexyl groups.
Uniqueness
3,5-Dicyclohexylphenylboronic acid is unique due to the presence of the bulky cyclohexyl groups, which can influence its reactivity and selectivity in chemical reactions. This steric hindrance can be advantageous in certain applications, such as in the selective formation of biaryl compounds in Suzuki-Miyaura coupling reactions.
Properties
Molecular Formula |
C18H27BO2 |
|---|---|
Molecular Weight |
286.2 g/mol |
IUPAC Name |
(3,5-dicyclohexylphenyl)boronic acid |
InChI |
InChI=1S/C18H27BO2/c20-19(21)18-12-16(14-7-3-1-4-8-14)11-17(13-18)15-9-5-2-6-10-15/h11-15,20-21H,1-10H2 |
InChI Key |
JXAUJDSCIBIWPC-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1)C2CCCCC2)C3CCCCC3)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(4,4'-Difluoro[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B15337710.png)

![5,5-Dimethyl-7'-nitrospiro[[1,3]dioxane-2,3'-indolin]-2'-one](/img/structure/B15337715.png)

![3-(2-Chloro-6-nitrophenyl)-3-azabicyclo[3.1.1]heptane](/img/structure/B15337735.png)







